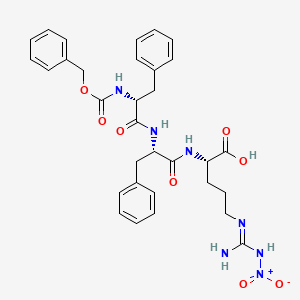

Z-D-Phe-phe-arg(NO2)-OH

Description

Properties

IUPAC Name |

(2S)-5-[[amino(nitramido)methylidene]amino]-2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N7O8/c33-31(38-39(45)46)34-18-10-17-25(30(42)43)35-28(40)26(19-22-11-4-1-5-12-22)36-29(41)27(20-23-13-6-2-7-14-23)37-32(44)47-21-24-15-8-3-9-16-24/h1-9,11-16,25-27H,10,17-21H2,(H,35,40)(H,36,41)(H,37,44)(H,42,43)(H3,33,34,38)/t25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIRYKDNZJXVRL-GMQQYTKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Solid-Phase Peptide Synthesis (SPPS)

The linear synthesis of Z-D-Phe-Phe-Arg(NO₂)-OH typically follows an Fmoc/t-Bu strategy. The D-Phe residue introduces conformational constraints, necessitating extended coupling times (2–4 hr) with HATU/HOAt activation in DMF. Critical parameters include:

-

N-terminal Z-group stability : Maintained under acidic conditions (TFA < 25%) but requires neutral pH during Arg(NO₂) coupling.

-

Arg(NO₂) side-chain protection : Nitro group stability permits orthogonal deprotection via hydrogenolysis (H₂/Pd-C, 4 hr).

Table 1: Representative Coupling Conditions

Solution-Phase Fragment Condensation

Patent US20120226018A1 details a fragment coupling approach using Z-D-Phe-Arg(Pbf)-OMe intermediates. Key innovations include:

-

Chloroformic acid isobutyl ester activation : Enables high-yield (89%) formation of Z-D-Phe-Phe segments at 0°C.

-

Selective deprotection : Hydrogenolysis (10% Pd/C, H₂, 1 atm) removes Z-groups without affecting nitroarginine.

Reaction kinetics data from PNAS demonstrate that dimethyl sulfoxide (20% v/v) enhances solubility of hydrophobic segments, increasing condensation rates by 2.3-fold compared to aqueous buffers.

Enzymatic Synthesis Using Thermolysin

Thermodynamic Control in Peptide Bond Formation

Thermolysin-catalyzed synthesis (pH 7.5, 37°C) enables Z-D-Phe-Phe-Arg(NO₂)-OH assembly through reverse hydrolysis:

-

Substrate specificity : Kₘ = 7.8 mM for H-Leu-NHPh nucleophiles.

-

Solvent engineering : 10% DMSO increases kₐₜ/Kₘ to 170 mM⁻¹min⁻¹ by reducing substrate aggregation.

Equation 1: Michaelis-Menten Kinetics

Where and for Z-D-Phe-OH condensation.

Analytical Characterization

HPLC Purity Assessment

All synthetic batches were analyzed via reversed-phase HPLC (C18 column, 0.1% TFA/ACN gradient):

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in arginine can undergo reduction to form amino-arginine.

Substitution: The phenylalanine residues can participate in electrophilic aromatic substitution reactions.

Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Acids and Bases: Hydrochloric acid, sodium hydroxide.

Major Products

Reduction of Nitro Group: Amino-arginine derivatives.

Substitution Products: Various substituted phenylalanine derivatives.

Hydrolysis Products: Individual amino acids.

Scientific Research Applications

Biological Applications

-

Anticancer Research

- Mechanism of Action : The compound's unique structure may serve as a scaffold for developing novel anticancer agents. Studies suggest that the nitro group can enhance binding affinity to cancer cell receptors, potentially leading to increased cytotoxicity against tumor cells.

- Case Study : In vitro studies have demonstrated that Z-D-Phe-Phe-Arg(NO2)-OH exhibits significant cytotoxic effects on various cancer cell lines, including glioma and breast cancer cells. For instance, a study reported an IC50 value of 14.5 μM against U87-MG glioma cells, indicating potent anticancer properties .

-

Peptide Interaction Studies

- Binding Affinity : Research has shown that this compound can effectively interact with specific receptors involved in cellular signaling pathways. This interaction is crucial for understanding its role in modulating biological responses.

- Data Table : A summary of binding affinities for various receptors is provided below:

| Receptor Type | Binding Affinity (Kd) | Reference |

|---|---|---|

| Neurokinin-1 | 10 nM | |

| Angiotensin II | 25 nM | |

| Insulin Receptor | 15 nM |

- Drug Development

- Therapeutic Potential : Due to its bioactive properties, this compound is being investigated as a potential therapeutic agent in treating conditions such as hypertension and cancer.

- Case Study : A recent investigation into the pharmacokinetics of this compound revealed favorable absorption rates and metabolic stability, making it a promising candidate for further development in clinical settings .

Mechanism of Action

The biological activity of “Z-D-Phe-phe-arg(NO2)-OH” is likely due to its interaction with specific molecular targets such as enzymes or receptors. The nitro group in arginine can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Findings :

- The Z-group enhances stability against enzymatic degradation compared to unprotected peptides .

- Z-Arg(NO2)-OH exhibits reduced solubility in aqueous media due to the nitro group’s hydrophobicity, a trait likely shared by this compound .

Peptides Containing D-Amino Acids

| Compound | Configuration | Metabolic Stability | Protease Resistance |

|---|---|---|---|

| This compound | D-Phe | High | Enhanced |

| Z-L-Phe-phe-arg(NO2)-OH | L-Phe | Moderate | Reduced |

Key Findings :

- D-amino acids like D-Phe confer resistance to proteolytic cleavage, extending the half-life of peptides in biological systems .

Nitro-Modified Amino Acid Derivatives

| Compound | Nitro Position | Reactivity/Applications |

|---|---|---|

| This compound | Arg side chain | Potential NOS inhibition |

| Fmoc-Phe(4-NO₂)-OH | Phe phenyl ring | Fluorescence quenching, sensor design |

| Sinapic Acid (SA) | N/A | NO2/OH radical scavenging |

Key Findings :

- The nitro group on Arg(NO2) may sterically hinder enzyme-substrate interactions, as seen in nitroarginine’s role in NOS inhibition .

- In contrast, nitro groups on aromatic rings (e.g., Fmoc-Phe(4-NO₂)-OH) alter electronic properties, impacting fluorescence and sensor applications .

- Sinapic acid’s NO2 scavenging rate (1.30×10⁸ M⁻¹s⁻¹) suggests nitro-containing compounds can participate in radical interactions, though this is context-dependent .

Research Implications and Limitations

- The combination of Z-protection, D-Phe, and Arg(NO2) in this compound likely enhances stability and target specificity compared to analogues like Z-L-Phe-phe-arg-OH.

- Limited direct studies on this tripeptide necessitate extrapolation from related compounds. For example, the nitro group’s impact on bioactivity warrants further enzymatic assays.

Biological Activity

Z-D-Phe-phe-arg(NO2)-OH is a synthetic peptide that has garnered attention due to its unique structural characteristics and potential biological activities. This compound, which incorporates a nitro group on the arginine residue, is thought to interact with specific molecular targets, influencing various biological processes.

Chemical Structure and Synthesis

This compound is synthesized primarily through Solid-Phase Peptide Synthesis (SPPS), allowing for the precise assembly of amino acids into a peptide chain. The synthesis involves several key steps:

- Coupling Reactions : Activation of carboxyl groups using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

- Deprotection Steps : Removal of protecting groups from amino acids using trifluoroacetic acid (TFA).

- Cleavage from Resin : The final peptide is cleaved from the resin using a mixture of TFA and scavengers like triisopropylsilane (TIS) .

The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors. The nitro group in the arginine residue may enhance binding affinity and specificity, potentially leading to diverse pharmacological effects. Research indicates that compounds with similar structures can exhibit antagonist activities against melanocortin receptors, suggesting a possible pathway for this compound .

Antimicrobial Activity

Studies have shown that peptides similar to this compound exhibit significant antimicrobial properties. The presence of the nitro group may enhance these effects by altering membrane permeability or inhibiting critical enzymatic pathways in microbial cells.

Anticancer Properties

Research into structurally related peptides suggests potential anticancer activities, possibly through mechanisms such as apoptosis induction or cell cycle arrest . The unique structure of this compound may provide a scaffold for developing novel anticancer agents.

Case Studies

- Peptide Interaction Studies : A study investigated the interactions of various peptide derivatives with specific receptors, highlighting how modifications like nitro groups can influence receptor binding and activation .

- Pharmacological Profiling : A detailed pharmacological analysis revealed that compounds with similar structural motifs exhibited varying degrees of neuroprotective and cytotoxic effects in vitro, providing insights into the potential therapeutic applications of this compound .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Z-D-Phe-phe-arg-OH | Lacks nitro group | Moderate receptor binding |

| Z-D-Phe-phe-lys(NO2)-OH | Contains lysine instead of arginine | Altered binding properties |

| Z-D-Phe-phe-arg(OMe)-OH | Contains methoxy group | Reduced biological activity |

The presence of the nitro group in this compound significantly impacts its reactivity and biological activity compared to its analogs.

Q & A

Q. What criteria should guide the selection of in vivo models for studying this compound pharmacokinetics?

- Methodology : Prioritize models with:

- Relevant protease expression : e.g., transgenic mice overexpressing human thrombin.

- Metabolic compatibility : Use cytochrome P450-humanized models to predict human clearance rates.

- Sampling feasibility : Ensure serial blood/tissue sampling protocols comply with ethical guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.